molecular formula C15H22N2O4 B12466052 N,N-dibutyl-2-hydroxy-5-nitrobenzamide

N,N-dibutyl-2-hydroxy-5-nitrobenzamide

Cat. No.: B12466052
M. Wt: 294.35 g/mol
InChI Key: AMTAYARIFLEGKN-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-hydroxy-5-nitrobenzamide is a benzamide derivative characterized by a hydroxy group at position 2, a nitro group at position 5 on the benzene ring, and N,N-dibutyl substituents on the amide nitrogen. These compounds are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to their chelating properties .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N,N-dibutyl-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C15H22N2O4/c1-3-5-9-16(10-6-4-2)15(19)13-11-12(17(20)21)7-8-14(13)18/h7-8,11,18H,3-6,9-10H2,1-2H3

InChI Key

AMTAYARIFLEGKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dibutyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzamide derivatives with structural similarities to N,N-dibutyl-2-hydroxy-5-nitrobenzamide:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference(s)
This compound C₁₅H₂₂N₂O₄ -OH (2), -NO₂ (5), N,N-dibutyl ~310.35 (calculated) Chelating agent; potential metal catalyst ligand -
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ -OH (2), -NO₂ (5), N-phenyl 258.23 Precursor for benzoxazepines
2-Hydroxy-5-nitrobenzamide C₇H₆N₂O₄ -OH (2), -NO₂ (5), -NH₂ 182.13 Intermediate for derivatives
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ -Cl (5), -NO₂ (2), N-cyclopropyl 240.65 Research applications (unspecified)
N,2-Dihydroxy-5-nitrobenzamide C₇H₆N₂O₅ -OH (2), -NO₂ (5), -NH(OH) 198.13 Chelation, potential enzyme inhibition

Key Differences and Implications

Substituent Effects on Reactivity: N,N-Dibutyl Groups: The bulky dibutyl groups in the target compound likely enhance lipophilicity compared to analogs with smaller substituents (e.g., N-phenyl or N-cyclopropyl). This property may improve membrane permeability in biological systems or solubility in non-polar solvents . Nitro Group Position: The nitro group at position 5 (meta to hydroxy) in the target compound contrasts with analogs like 2-hydroxy-3-nitrobenzamide, where the nitro group is ortho to the hydroxy group. This positional difference affects electronic properties (e.g., resonance stabilization) and reactivity in subsequent synthetic steps .

Chelation and Coordination Chemistry :

  • The hydroxy and amide groups in this compound form an N,O-bidentate directing group, enabling metal coordination. This is analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H bond functionalization in metal-catalyzed reactions .

Synthetic Pathways :

  • Many analogs are synthesized via reactions between benzoyl chlorides or benzoic acids with amines. For example, 2-hydroxy-5-nitrobenzamide (C₇H₆N₂O₄) is derived from nitro-substituted benzoic acid and ammonia, while N-aryl derivatives use aryl amines .

Challenges and Limitations

  • Stereoelectronic Effects : Bulky N,N-dibutyl groups may sterically hinder reactions at the amide nitrogen, limiting utility in certain syntheses compared to less-substituted analogs .
  • Data Gaps : Direct experimental data (e.g., crystallographic structures, solubility profiles) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

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